molecular formula C22H26N4O2 B12152704 ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12152704
M. Wt: 378.5 g/mol
InChI Key: ATNTWFJFUQKWTG-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three moieties, which can result in a diverse range of biological activities and applications.

Biological Activity

Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of 3-alkylindoles , which are characterized by an indole moiety with an alkyl chain at the 3-position. Its molecular formula is C23H22N4OC_{23}H_{22}N_{4}O with a molecular weight of approximately 370.447 g/mol. The structure can be represented as follows:

\text{IUPAC Name 2S 1 1H indol 3 yl 3 5 1E 2 pyridin 4 yl ethenyl pyridin 3 yl}oxy)propan-2-amine}

Research indicates that this compound acts primarily as a D3 dopamine receptor agonist . It selectively promotes β-arrestin translocation and G protein activation, which are critical pathways in neuroprotection and modulation of dopaminergic signaling. Notably, it exhibits minimal activity at other dopamine receptors, suggesting a high degree of selectivity beneficial for therapeutic applications in neuropsychiatric disorders .

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to protect dopaminergic neurons from degeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These effects are mediated through D3 receptor activation, which is crucial for maintaining neuronal health and function .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound possesses favorable absorption and distribution characteristics. Its predicted toxicity profiles indicate low acute toxicity levels (LD50 values) in rat models, suggesting a good safety margin for potential therapeutic use. However, further studies are necessary to fully elucidate its long-term toxicity and metabolic pathways .

Case Studies

Case Study 1: D3 Receptor Agonism

In a study evaluating various analogs of this compound, researchers found that modifications to the piperazine core significantly enhanced D3 receptor agonist activity while reducing D2 receptor antagonism. This optimization is critical for developing drugs with fewer side effects related to impulse control disorders commonly associated with D2 receptor activation .

Case Study 2: Neuroprotective Efficacy

In vivo experiments demonstrated that treatment with this compound significantly improved motor function in rodent models subjected to neurotoxic agents. These findings support its potential application in treating conditions like Parkinson's disease .

Research Findings Summary

Parameter Value
Molecular Weight370.447 g/mol
Chemical FormulaC23H22N4O
LD50 (rat)2.5676 mol/kg
D3 Receptor EC50710 ± 150 nM
D2 Receptor EC50Inactive

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)26-13-11-25(12-14-26)21(17-7-6-10-23-15-17)20-16(2)24-19-9-5-4-8-18(19)20/h4-10,15,21,24H,3,11-14H2,1-2H3

InChI Key

ATNTWFJFUQKWTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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